Diisopropanolamine

Description

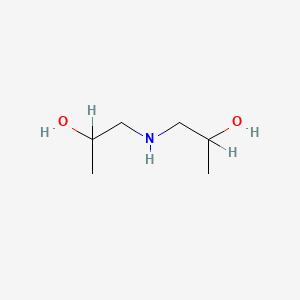

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxypropylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTYICIALWPMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2, Array | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020179 | |

| Record name | Diisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1,1'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White waxy solid | |

CAS No. |

110-97-4, 68153-96-8 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropanolamine [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-iminodipropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1,1'-iminobis-, N-(hydrogenated tallow alkyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W44HYL8T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

107.6 °F (NTP, 1992), 32-42 °C, 42 °C | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Diisopropanolamine

This guide provides a comprehensive technical overview of the synthesis of diisopropanolamine (DIPA), a versatile chemical intermediate. We will delve into the core reaction mechanism, explore optimal synthesis parameters, and present a detailed experimental protocol. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of DIPA production.

Introduction: The Significance of Diisopropanolamine

Diisopropanolamine (DIPA) is a primary alkanolamine with the chemical formula C₆H₁₅NO₂.[1] It is a bifunctional molecule containing both a secondary amine and two secondary hydroxyl groups, which impart its useful physical and chemical properties. DIPA is a white solid at room temperature and is soluble in water.[2] Its applications are extensive and span various industries. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agricultural chemicals, acts as an emulsifier and stabilizer in cosmetics and metalworking fluids, and is used as a gas sweetening agent for the removal of acidic gases like H₂S and CO₂ from natural gas streams.[3][4]

The industrial demand for high-purity DIPA necessitates a thorough understanding of its synthesis to control product quality and minimize the formation of undesirable byproducts. This guide aims to provide that understanding.

The Core Synthesis Route: Ammonolysis of Propylene Oxide

The predominant industrial method for synthesizing diisopropanolamine is the reaction of propylene oxide with ammonia.[2] This reaction is typically carried out in a continuous process under high pressure and elevated temperature. The fundamental transformation involves the nucleophilic ring-opening of the propylene oxide epoxide ring by ammonia.

This process, however, does not selectively yield DIPA. Instead, a mixture of isopropanolamines is formed through a series of consecutive reactions:

-

Monoisopropanolamine (MIPA): The initial reaction between one molecule of ammonia and one molecule of propylene oxide.

-

Diisopropanolamine (DIPA): The subsequent reaction of MIPA with a second molecule of propylene oxide.

-

Triisopropanolamine (TIPA): The further reaction of DIPA with a third molecule of propylene oxide.

The relative proportions of MIPA, DIPA, and TIPA in the final product mixture are primarily controlled by the molar ratio of the reactants. A high molar ratio of ammonia to propylene oxide favors the formation of MIPA, while lower ratios increase the yield of DIPA and TIPA.[5]

Unraveling the Reaction Mechanism

The synthesis of diisopropanolamine from propylene oxide and ammonia is a classic example of a nucleophilic substitution reaction, specifically an SN2 mechanism. The key steps are outlined below:

Step 1: Nucleophilic Attack and Ring-Opening to form MIPA

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the C2 carbon of propylene oxide, the attack predominantly occurs at the less substituted C1 carbon.[6] This is a key factor in the regioselectivity of the reaction.

The attack proceeds via a backside approach, leading to the inversion of stereochemistry at the attacked carbon (though this is not relevant for the achiral product). The strained three-membered epoxide ring opens, and the oxygen atom acquires a negative charge. In the presence of a protic solvent (like water, which is often used in the industrial process) or another ammonia molecule, the resulting alkoxide ion is protonated to yield monoisopropanolamine (MIPA).

Step 2: Formation of DIPA

The newly formed MIPA is also a nucleophile, with the nitrogen atom's lone pair available for reaction. MIPA then attacks a second molecule of propylene oxide in the same SN2 fashion as the initial ammonia attack. Again, the attack occurs at the sterically less hindered carbon of the epoxide. Subsequent protonation of the resulting alkoxide yields diisopropanolamine (DIPA).

Step 3: Formation of TIPA

The reaction can proceed further, with DIPA acting as a nucleophile and reacting with a third molecule of propylene oxide to form triisopropanolamine (TIPA).

The overall reaction sequence can be visualized as follows:

Causality Behind Experimental Choices

-

High Pressure (16.0 to 18.0 MPa): This is essential to maintain the reactants, particularly ammonia, in the liquid phase at the high reaction temperatures and to increase the concentration of reactants, thereby accelerating the reaction rate.[5]

-

Elevated Temperature (148 to 155 °C): Provides the necessary activation energy for the nucleophilic attack and ring-opening of the sterically hindered epoxide.[5] However, excessively high temperatures can lead to side reactions and decomposition.

-

Molar Ratio of Ammonia to Propylene Oxide (5:1 to 8:1 for DIPA): This is the primary control parameter for the product distribution. A significant excess of ammonia shifts the equilibrium towards the formation of MIPA. To favor DIPA formation, a lower molar ratio is employed, but this also increases the production of TIPA.[5] The choice of ratio is therefore a balance between maximizing DIPA yield and minimizing the formation of higher-order amines.

-

Presence of Water: Water can act as a catalyst and a solvent, facilitating the reaction and aiding in heat transfer.[5] It can also participate in the protonation of the alkoxide intermediate.

Formation of Byproducts and Isomers

A significant challenge in the industrial production of high-purity DIPA is the formation of isomers, which can constitute 4-10% of the product mixture.[5] These isomers arise from the non-regioselective attack of the nucleophile on the propylene oxide ring. While the attack at the less hindered primary carbon is favored (leading to the desired secondary alcohol), some attack can occur at the more hindered secondary carbon. This results in the formation of an isomer with a primary hydroxyl group.

The formation of these isomers complicates the purification process and can be detrimental in applications where high purity is required, such as in the synthesis of pharmaceuticals. Controlling the reaction conditions, particularly temperature, can help to minimize the formation of these undesired isomers.

Experimental Protocol: A Self-Validating System

The following protocol outlines a laboratory-scale synthesis of diisopropanolamine. This procedure is based on established industrial practices and is designed to be self-validating through in-process controls and final product analysis.

Safety First: Propylene oxide is a highly flammable, volatile, and carcinogenic substance.[7][8][9] Ammonia is a corrosive and toxic gas. This synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. The reaction should be carried out in a high-pressure reactor designed for such conditions.

Materials and Equipment

-

Reactants:

-

Anhydrous Ammonia (NH₃)

-

Propylene Oxide (PO)

-

Deionized Water

-

-

Equipment:

-

High-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with a stirrer, temperature controller, pressure gauge, and inlet/outlet valves.

-

Syringe pump or high-pressure liquid chromatography (HPLC) pump for controlled addition of propylene oxide.

-

Cooling system for the reactor.

-

Fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or Raschig ring-packed column).

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

-

Step-by-Step Methodology

-

Reactor Preparation:

-

Thoroughly clean and dry the high-pressure reactor.

-

Perform a leak test on the reactor system before introducing any reactants.

-

-

Charging the Reactor:

-

Cool the reactor to below the boiling point of ammonia (-33 °C).

-

Carefully charge the reactor with a pre-determined amount of deionized water.

-

Introduce a measured amount of anhydrous ammonia into the cooled reactor. The molar ratio of ammonia to propylene oxide should be in the range of 5:1 to 8:1 to favor DIPA formation.[5]

-

-

Reaction Execution:

-

Seal the reactor and begin stirring.

-

Gradually heat the reactor to the target reaction temperature of 148-155 °C.[5] The pressure inside the reactor will increase to approximately 16.0-18.0 MPa.[5]

-

Once the desired temperature and pressure are reached and stable, begin the controlled addition of propylene oxide using a syringe pump at a slow, constant rate. This controlled addition is crucial to manage the exothermic nature of the reaction and maintain a stable temperature.

-

After the addition of propylene oxide is complete, maintain the reaction at the set temperature and pressure for 1.5 to 3 hours to ensure complete conversion.[5]

-

-

Reaction Quenching and Product Recovery:

-

After the reaction period, cool the reactor to room temperature. The pressure will decrease as the reactor cools.

-

Vent any excess ammonia through a scrubber containing a dilute acid solution (e.g., sulfuric acid).

-

Open the reactor and collect the crude product mixture.

-

-

Purification by Fractional Distillation:

-

The crude product is a mixture of water, unreacted ammonia (if any), MIPA, DIPA, and TIPA.

-

Perform a preliminary distillation at atmospheric pressure to remove any residual ammonia and the majority of the water.

-

Subject the remaining mixture of isopropanolamines to fractional distillation under reduced pressure. This is necessary because the boiling points of the isopropanolamines are high and they may decompose at atmospheric pressure.

-

MIPA will distill first, followed by DIPA, and then TIPA will remain as the residue.

-

Careful control of the vacuum and column temperature is essential for efficient separation.

-

-

-

Product Analysis and Validation:

Experimental Workflow Diagram

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected product distribution based on literature data. The actual yields will depend on the specific experimental setup and conditions.

| Parameter | Value | Rationale |

| Reactants | Ammonia, Propylene Oxide, Water | Core components for the synthesis. |

| Molar Ratio (NH₃:PO) | 5:1 to 8:1 | To favor the formation of DIPA over TIPA.[5] |

| Temperature | 148 - 155 °C | Provides sufficient activation energy for the reaction.[5] |

| Pressure | 16.0 - 18.0 MPa | Maintains reactants in the liquid phase.[5] |

| Reaction Time | 1.5 - 3 hours | To ensure high conversion of propylene oxide.[5] |

| Expected Products | MIPA, DIPA, TIPA, Water | Consecutive reaction products. |

| Byproducts | Isomers of DIPA (4-10%) | Due to non-regioselective ring-opening.[5] |

Conclusion

The synthesis of diisopropanolamine via the ammonolysis of propylene oxide is a well-established industrial process. A deep understanding of the underlying SN2 reaction mechanism, particularly its regioselectivity, is crucial for controlling the product distribution and minimizing the formation of undesirable isomers. The experimental parameters of temperature, pressure, and reactant molar ratio are the key levers for optimizing the yield of DIPA. The detailed experimental protocol provided in this guide offers a robust framework for the laboratory-scale synthesis and purification of diisopropanolamine, emphasizing safety and self-validation through analytical techniques. For researchers and professionals in the chemical and pharmaceutical industries, a firm grasp of these principles is essential for the successful and efficient production of high-purity diisopropanolamine.

References

-

Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. (n.d.). TSI Journals. Retrieved January 30, 2026, from [Link]

-

Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. (n.d.). SciRP.org. Retrieved January 30, 2026, from [Link]

-

Ring-opening mechanism of epoxides with alcohol and tertiary amines. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved January 30, 2026, from [Link]

- Method for preparing diisopropanolamine. (n.d.). Google Patents.

-

Mechanism and Regioselectivity for the Reactions of Propylene Oxide with X(100)-2×1 Surfaces (X = C, Si, Ge): A Density Functional Cluster Model Investigation. (n.d.). The Journal of Physical Chemistry B - ACS Publications. Retrieved January 30, 2026, from [Link]

-

Diisopropanolamine | C6H15NO2. (n.d.). PubChem - NIH. Retrieved January 30, 2026, from [Link]

-

Diisopropanolamine (DIPA). (n.d.). Dow Inc. Retrieved January 30, 2026, from [Link]

- Propylene oxide reaction products. (n.d.). Google Patents.

-

Propylene Oxide - Some Industrial Chemicals. (n.d.). NCBI Bookshelf. Retrieved January 30, 2026, from [Link]

-

Reaction of propylene oxide with ammonia or hydrazoic acid. (2017, January 13). Chemistry Stack Exchange. Retrieved January 30, 2026, from [Link]

-

Diisopropanolamine. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

-

Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 30, 2026, from [Link]

- Method for joint production of isopropanolamine. (n.d.). Google Patents.

-

A headspace-gas chromatography method for isopropanol determination in warfarin sodium products as a measure of drug crystallin. (2018, January 22). Retrieved January 30, 2026, from [Link]

-

Synthesis of Carbamate from Alkanolamine with Epoxide in Deep Eutectic Solvent Medium: Fixation of Carbon Dioxide. (2025, September 29). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Propylene Oxide (C3H6O) Safety: Handling and Risk Management. (2024, August 7). Interscan Corporation. Retrieved January 30, 2026, from [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21). Retrieved January 30, 2026, from [Link]

-

The role of Diisopropanolamine (DIPA) in acid gas treatment process. (2025, January 18). Hosea Chem. Retrieved January 30, 2026, from [Link]

-

Propylene oxide - Hazardous Substance Fact Sheet. (n.d.). Retrieved January 30, 2026, from [Link]

-

-

(n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

-

-

Safety Assessment of Diisopropanolamine, Triisopropanolamine, Isopropanolamine, and Mixed lsopropanolamines as Used in Cosmeti. (2024, September 6). Cosmetic Ingredient Review |. Retrieved January 30, 2026, from [Link]

-

Chromatograms of: a) water, b) n-propanol, c) isopropanol and d). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Ring-Opening Polymerization of Propylene Oxide. (2025, September 12). Vapourtec. Retrieved January 30, 2026, from [Link]

-

Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2020, December 4). MDPI. Retrieved January 30, 2026, from [Link]

-

Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. (2021, February 3). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved January 30, 2026, from [Link]

-

GC/MS analysis of hexane, heptane and isopropyl alcohol. (2017, July 31). Chromatography Forum. Retrieved January 30, 2026, from [Link]

-

Epoxide Synthesis and Ring-Opening Reactions. (2020, October 1). Encyclopedia.pub. Retrieved January 30, 2026, from [Link]

-

REVIEWS The Production of Propene Oxide: Catalytic Processes and Recent Developments. (n.d.). DSpace. Retrieved January 30, 2026, from [Link]

-

M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. (n.d.). Shimadzu. Retrieved January 30, 2026, from [Link]

Sources

- 1. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diisopropanolamine - Wikipedia [en.wikipedia.org]

- 3. dow.com [dow.com]

- 4. The role|Diisopropanolamine|acid gas|treatment process|DIPA|Di-Isopropanol [hoseachem.com]

- 5. CN101265197A - Method for preparing diisopropanolamine - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Propylene Oxide (C3H6O) Safety: Handling and Risk Management [gasdetection.com]

- 9. nj.gov [nj.gov]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. GC/MS analysis of hexane, heptane and isopropyl alcohol - Chromatography Forum [chromforum.org]

- 12. shimadzu.com [shimadzu.com]

Technical Guide: Crystal Structure and Molecular Geometry of Diisopropanolamine (DIPA)

The following is an in-depth technical guide on the crystal structure and molecular geometry of Diisopropanolamine (DIPA).

)[1][2][3]Executive Summary: The "Waxy Solid" Paradox

Diisopropanolamine (DIPA) presents a unique challenge in structural chemistry. Unlike rigid pharmaceutical intermediates that readily form single crystals, DIPA typically exists as a hygroscopic, low-melting (42–45 °C) waxy solid or supercooled liquid at room temperature.[1][2][3][4]

For researchers in drug development, understanding DIPA is not about finding a single static unit cell of the pure compound—which is rarely isolated due to stereoisomeric mixtures—but rather understanding its molecular flexibility and hydrogen-bonding potential .[1][3] This guide dissects the molecular geometry that makes DIPA a versatile counter-ion for solubility enhancement and outlines the protocols required to stabilize it in a crystalline lattice.[1][2][4]

Molecular Architecture & Geometry

Stereochemical Complexity

Commercial DIPA is produced via the reaction of propylene oxide and ammonia.[1][2][4] This creates two chiral centers, resulting in a mixture of three stereoisomers.[1][2][3][4] This stereochemical entropy is the primary reason pure DIPA resists orderly crystallization.[1][2][4]

Technical Insight: In pharmaceutical crystallization, using racemic DIPA often leads to amorphous solids or oils.[1][2][3][4] For high-fidelity co-crystals, screening with enantiopure DIPA (if available) or controlling the cooling ramp to separate diastereomers is critical.[1][2][3][4]

Bond Metrics and Hybridization

The nitrogen atom in DIPA is

Table 1: Representative Molecular Geometry Parameters (Computed/Derived) Values based on DFT optimization (B3LYP/6-31G) and homologous alkanolamine crystal structures.*

| Parameter | Atoms Involved | Typical Value | Structural Implication |

| Bond Length | C–N | 1.47 ± 0.02 Å | Standard single bond; allows free rotation.[1][2][3][4] |

| Bond Length | C–O | 1.43 ± 0.02 Å | High polarity; H-bond donor/acceptor site.[1][2][3][4] |

| Bond Length | C–C (Backbone) | 1.52 ± 0.02 Å | Aliphatic flexibility.[1][2][3][4] |

| Bond Angle | C–N–C | 112° – 114° | Slightly larger than tetrahedral due to steric bulk of isopropyl groups.[1][2][3][4] |

| Bond Angle | O–C–C | 109.5° | Classic tetrahedral geometry.[1][2][3][4] |

| Torsion | N–C–C–O | Variable (60° or 180°) | Dictates "Open" vs. "Closed" conformation.[1][2][3][4] |

Conformational Landscape

DIPA exists in dynamic equilibrium between two primary conformational states, governed by the environment (solvent polarity or crystal lattice forces).[1][2][4]

Figure 1: Conformational Switching. The "Closed" state involves an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen lone pair, forming a pseudo-5-membered ring.[1][3] In the solid state (salts), this opens up to form intermolecular networks.[1][2][4]

Solid-State Dynamics & Crystal Engineering

The Packing Problem

Pure DIPA is difficult to crystallize because the energy difference between the intramolecular H-bond (closed) and intermolecular network (open) is small.[1][2][4] Furthermore, the random distribution of R,R/S,S/meso isomers in the bulk material prevents the formation of a long-range periodic lattice.[1]

Hydrogen Bonding Motifs in Salts

In drug development, DIPA is rarely used as a pure solid but rather as a counter-ion to form DIPA salts (e.g., DIPA-Salicylate, DIPA-Ibuprofen).[1][2][3][4] In these crystalline salts, the DIPA cation (

-

Proton Transfer: The central nitrogen is protonated (

).[1][2][3][4] -

Charge-Assisted Hydrogen Bonds: The

donors form strong hydrogen bonds with the drug's carboxylate anion ( -

Hydroxyl Networking: The -OH groups on the DIPA arms act as secondary donors/acceptors, often forming infinite 1D ladders or 2D sheets that stabilize the lattice.[1][2][4]

Critical Observation: The flexibility of the isopropyl arms allows DIPA to fill void spaces in a crystal lattice effectively, often preventing the formation of unstable solvates.[1]

Experimental Protocols

Protocol: Cryo-Crystallization of Low-Melting Amines

Since DIPA melts near 42 °C, standard evaporation often yields oils.[1][2][3][4] Use this protocol to obtain diffraction-quality crystals of DIPA or its salts.[1][2][3][4]

Objective: Isolate single crystals of DIPA-Salt for XRD.

-

Stoichiometric Mixing: Dissolve 1.0 eq of Acidic API and 1.0 eq of DIPA in minimal warm Ethanol (45 °C).

-

Seeding (The "Cold Finger" Technique):

-

Slow Cooling: Place the vial in a programmable incubator. Ramp temperature from 40 °C to -10 °C at a rate of -0.1 °C/minute .[1][2][3][4]

-

In-Situ Crystallography: If crystals are unstable at room temperature, mount them using the Cryo-Loop method directly from the mother liquor under a stream of cold nitrogen (

) on the diffractometer.[1][2][3][4]

Workflow: Salt Screening Decision Tree

Figure 2: Salt Screening Workflow. A logic flow for handling the propensity of DIPA to form oils.

Structural Implications in Drug Development

Solubility Enhancement

DIPA is a "lipophilic base."[1][2][3][4] Unlike sodium counter-ions which are hard, small, and highly hydrated, the DIPA cation has a large hydrophobic surface area (isopropyl groups).[1][2]

-

Mechanism: It disrupts the stable water lattice less than inorganic ions, allowing the drug-salt ion pair to permeate lipid membranes more effectively while maintaining adequate aqueous solubility via the -OH groups.[3]

Stability

The presence of two -OH groups makes DIPA salts prone to hygroscopicity .[1][2][3][4]

-

Mitigation: When engineering DIPA salts, ensure the crystal packing involves "homosynthons" where the DIPA -OH groups H-bond to each other or the drug's polar groups, rather than leaving them free to attract atmospheric moisture.[3]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8086, Diisopropanolamine.[1][2][3][4] Retrieved from [Link][1][2][3][4]

-

Cambridge Crystallographic Data Centre (CCDC). CSD Structural Database (Search: Alkanolamine salts).[1][2][3][4] (General reference for salt packing motifs).

-

Haynes, W. M. (Ed.).[1][2][3][4] (2014).[1][2][3][4] CRC Handbook of Chemistry and Physics (95th ed.).[1][2][3][4] CRC Press.[1][2][3][4] (Physical properties and melting points).[1][2][3][4][5]

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[1][2][3][4][5][6] Pharmaceutical Salts: Properties, Selection, and Use.[1][2][3][4] Wiley-VCH.[1][2][3][4] (Authoritative text on counter-ion selection and crystal engineering).

Sources

- 1. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triisopropanolamine | C9H21NO3 | CID 24730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Diisopropylsalicylic acid | C13H18O3 | CID 30543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diisopropylamine salicylate | C13H21NO3 | CID 161905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational analysis of the chemical shifts for molecules containing diastereotopic methylene protons - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Diisopropanolamine in Carbon Capture

An In-Depth Technical Guide to the Reaction Kinetics of Diisopropanolamine (DIPA) with Carbon Dioxide

Diisopropanolamine (DIPA), a secondary alkanolamine, is a versatile chemical compound utilized across various industries as an emulsifier, stabilizer, and pH buffering agent.[1][2] One of its most significant applications is in the field of industrial gas purification, specifically for the removal of acidic gases like carbon dioxide (CO2) and hydrogen sulfide (H2S) from natural gas and other process streams.[3][4] The efficiency of these carbon capture processes is fundamentally governed by the reaction kinetics between DIPA and CO2. A thorough understanding of the reaction mechanisms, kinetic models, and influencing factors is paramount for the design, optimization, and economic viability of these systems. This guide provides a detailed examination of the core principles underlying DIPA-CO2 reaction kinetics, tailored for researchers and chemical engineers in the field.

Core Reaction Mechanisms: The Zwitterion Pathway

Unlike tertiary amines that catalyze the hydration of CO2, secondary amines like DIPA react directly with CO2.[5] The most widely accepted mechanism for this reaction is the zwitterion mechanism , first proposed by Caplow (1968).[6] This two-step pathway provides a robust framework for understanding the molecular interactions.

-

Step 1: Zwitterion Formation: The reaction initiates with a nucleophilic attack by the nitrogen atom of the DIPA molecule on the electrophilic carbon atom of CO2. This results in the formation of a transient, unstable intermediate known as a zwitterion.

-

Reaction: R2NH + CO2 ⇌ R2N+HCOO- (where R = isopropanol group)

-

-

Step 2: Base-Catalyzed Deprotonation: The zwitterion is highly reactive and is quickly deprotonated by a base (B) present in the solution. This base can be another DIPA molecule, water, or hydroxide ions. This step stabilizes the intermediate, yielding a stable carbamate and the protonated base.

-

Reaction: R2N+HCOO- + B ⇌ R2NCOO- + BH+

-

The overall reaction rate is dependent on the rates of both the zwitterion formation and its subsequent deprotonation. In aqueous solutions of DIPA, the amine itself is often the most significant base contributing to the deprotonation step.

An alternative, though less commonly cited for secondary amines, is the termolecular mechanism , which proposes a single concerted step where a second amine molecule removes the proton simultaneously as the initial amine-CO2 bond is formed.[7][8] However, the zwitterion model is generally preferred for its explanatory power across a wide range of experimental conditions.

Caption: Zwitterion mechanism for the DIPA-CO2 reaction.

Kinetic Modeling and Rate Law

The kinetics of the DIPA-CO2 reaction are typically modeled as second-order overall: first-order with respect to CO2 and first-order with respect to DIPA.[8][9] The general rate equation can be expressed as:

Rate = k2 * [DIPA] * [CO2]

Where:

-

k2 is the second-order reaction rate constant (m³·mol⁻¹·s⁻¹).

-

[DIPA] is the concentration of diisopropanolamine.

-

[CO2] is the concentration of carbon dioxide.

In many experimental setups, the concentration of DIPA is significantly higher than that of CO2. Under these conditions, the DIPA concentration can be treated as constant, and the reaction follows pseudo-first-order kinetics .[10] The rate law simplifies to:

Rate = k_obs * [CO2]

Where k_obs (also denoted as k₀) is the observed pseudo-first-order rate constant (s⁻¹), and it is related to the second-order rate constant by k_obs = k2 * [DIPA]. This simplification is crucial for analyzing data from techniques like the stopped-flow method.

The influence of temperature on the reaction rate constant is accurately described by the Arrhenius equation :

k2 = A * exp(-Ea / RT)

Where:

-

A is the pre-exponential factor.

-

Ea is the activation energy.

-

R is the universal gas constant.

-

T is the absolute temperature in Kelvin.

By measuring k2 at different temperatures, the activation energy (Ea) can be determined, providing insight into the energy barrier of the reaction.

Experimental Determination of Kinetic Parameters

Accurately measuring the rapid kinetics of gas-liquid reactions requires specialized equipment. The two most common methods employed for the DIPA-CO2 system are the stopped-flow technique and the wetted-wall column.

Stopped-Flow Spectrophotometry

This technique is ideal for measuring homogenous reaction rates in the liquid phase. It allows for the observation of rapid reactions that are complete within milliseconds to seconds.

Experimental Protocol:

-

Solution Preparation: Prepare two separate solutions. Syringe A contains an aqueous solution of DIPA. Syringe B contains an aqueous solution of dissolved CO2, typically also containing a pH indicator whose color change can be monitored spectrophotometrically.

-

Pseudo-First-Order Conditions: Ensure the concentration of DIPA is at least 10 times greater than the concentration of CO2 to maintain pseudo-first-order conditions.[10]

-

Rapid Mixing: The two solutions from the syringes are rapidly and simultaneously driven into a high-efficiency mixing chamber.

-

Observation Cell: The newly mixed solution flows into a spectrophotometer observation cell, triggering data acquisition.

-

Data Acquisition: The change in absorbance of the pH indicator is recorded over time as the reaction proceeds and the pH of the solution changes.

-

Rate Constant Calculation: The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to an exponential decay curve. The second-order rate constant (k2) is then calculated from the slope of a plot of k_obs versus DIPA concentration.

Caption: Workflow of a stopped-flow spectrophotometer experiment.

Wetted-Wall Column

This method is used to study the kinetics of gas absorption at a well-defined gas-liquid interface. It provides insight into the combined effects of mass transfer and chemical reaction.

Experimental Protocol:

-

System Setup: A vertical column contains a central tube. The DIPA solution is introduced at the top and flows downwards as a thin, uniform film along the outer surface of the tube.

-

Gas Introduction: A gas mixture containing a known concentration of CO2 flows concurrently or counter-currently through the column, in contact with the liquid film.

-

Temperature Control: The entire apparatus is jacketed and connected to a thermostatic bath to maintain a constant temperature.

-

Absorption Measurement: The rate of CO2 absorption is determined by measuring the difference in CO2 concentration between the inlet and outlet gas streams using a gas analyzer (e.g., NDIR sensor).

-

Interfacial Area: The gas-liquid interfacial area is precisely known from the dimensions of the wetted section of the column.

-

Kinetic Analysis: The kinetic parameters are extracted from the absorption rate data using an appropriate mass transfer model that incorporates the chemical reaction. The enhancement factor, which describes how much the chemical reaction speeds up absorption compared to purely physical dissolution, is a key parameter derived from these experiments.

Caption: Schematic of a wetted-wall column for gas absorption studies.

Quantitative Kinetic Data for DIPA-CO2 Reaction

The reaction between CO2 and aqueous DIPA has been studied under various conditions. The data clearly show that the reaction rate increases significantly with both temperature and amine concentration, as predicted by kinetic theory.[8][10]

Table 1: Pseudo-First-Order Rate Constants (k₀) for Aqueous DIPA-CO2 Reaction

| DIPA Conc. (mol/m³) | Temperature (K) | k₀ (s⁻¹) |

| 234.51 | 298.15 | 22 ± 1 |

| 234.51 | 303.15 | 32 ± 1 |

| 234.51 | 313.15 | 43 ± 1 |

| 234.51 | 323.15 | 52 ± 2 |

| 500.81 | 298.15 | 46 ± 2 |

| 500.81 | 303.15 | 64 ± 2 |

| 500.81 | 313.15 | 84 ± 2 |

| 500.81 | 323.15 | 104 ± 3 |

| 1003.71 | 298.15 | 90 ± 4 |

| 1003.71 | 303.15 | 127 ± 5 |

| 1003.71 | 313.15 | 166 ± 6 |

| 1003.71 | 323.15 | 209 ± 8 |

| Data synthesized from Henni, A. et al. (2018).[10] |

Table 2: Comparison of Second-Order Rate Constants (k₂) for Various Amines

| Amine | Temperature (K) | k₂ (m³·mol⁻¹·s⁻¹) |

| DIPA | 298.15 | 0.090 |

| MDEA (Industry Standard) | 298.15 | 0.016 |

| THPEDA | 298.15 | 0.066 |

| TMEEA | 298.15 | 0.040 |

| Data synthesized from Henni, A. et al. (2018), demonstrating the higher reactivity of DIPA compared to the tertiary amine MDEA.[10] |

Conclusion and Future Outlook

The reaction between diisopropanolamine and carbon dioxide is a well-characterized system that proceeds primarily through the zwitterion mechanism. Its kinetics are second-order overall and are strongly influenced by temperature and amine concentration. Experimental techniques like stopped-flow spectrophotometry and wetted-wall columns have been instrumental in quantifying the reaction rate constants, confirming that DIPA is a more reactive solvent for CO2 capture than some industry-standard tertiary amines like MDEA.[10]

This foundational knowledge is critical for the rational design of absorption towers and the optimization of solvent regeneration processes. Future research will likely focus on the kinetics of DIPA in blended solvent systems, the effect of process impurities on reaction rates, and the development of more advanced kinetic models that incorporate non-ideal thermodynamic behavior.[11][12]

References

- Vertex AI Search. (n.d.). Diisopropanolamine | CAS No. 110-97-4. Retrieved January 31, 2026.

- Henni, A., et al. (2018). Reaction Kinetics of CO2 in Aqueous 2-(Diisopropylamino)ethanol, N,n,n',n'-tetrakis(2-hydroxypropyl)ethylenediamine, Tris[2-(2-methoxyethoxy) ethyl]amine, and N-(2-hydroxyethyl)aniline Solutions Using the Stopped-Flow Technique.

- Kierzkowska-Pawlak, H., Siemieniec, M., & Chacuk, A. (2011). REACTION KINETICS OF CO2 IN AQUEOUS METHYLDIETHANOLAMINE SOLUTIONS USING THE STOPPED-FLOW TECHNIQUE. Chemical and Process Engineering, 33(1), 7-18.

-

Bagger, N. V., & Lützen, P. (2012). Reaction Kinectic for the Desorption of CO2 from Aqueous MEA. YouTube. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction Kinetics of Carbon Dioxide (CO2) with Diethylenetriamine and 1-Amino-2-propanol in Nonaqueous Solvents Using Stopped-Flow Technique | Request PDF. Retrieved January 31, 2026, from [Link]

- ResearchGate. (n.d.). Experiment and modeling solubility of CO2 in aqueous solutions of Diisopropanolamine + 2-amino-2-methyl-1-propanol + Piperazine at high pressures | Request PDF. Retrieved January 31, 2026.

-

PubChem. (n.d.). Diisopropanolamine. National Institutes of Health. Retrieved January 31, 2026, from [Link]

- CORE. (n.d.). University of Groningen Kinetics of CO2 with primary and secondary amines in aqueous solutions—I.

-

Wikipedia. (n.d.). Diisopropanolamine. Retrieved January 31, 2026, from [Link]

- American Chemical Society. (2011). Reaction Kinetics of CO2 in Aqueous Methyl- and Dimethylmonoethanolamine Solutions. Industrial & Engineering Chemistry Research.

- ResearchGate. (n.d.). Absorption of Carbon Dioxide at High Partial Pressures in Aqueous Solutions of Di-isopropanolamine | Request PDF. Retrieved January 31, 2026.

- ACS Publications. (2020). Solubility and Heat of Absorption of CO2 into Diisopropylamine and N,N-Diethylethanolamine Mixed with Organic Solvents. Energy & Fuels.

- Taylor & Francis Online. (2014). Part 5b: Solvent chemistry: reaction kinetics of CO2 absorption into reactive amine solutions. International Reviews in Physical Chemistry, 33(2), 141-210.

- National Institutes of Health. (n.d.). Modeling of CO2 solubility and partial pressure in blended diisopropanolamine and 2-amino-2-methylpropanol solutions via response surface methodology and artificial neural network. Retrieved January 31, 2026.

Sources

- 1. Diisopropanolamine | 110-97-4 [chemicalbook.com]

- 2. Diisopropanolamine - Wikipedia [en.wikipedia.org]

- 3. products.basf.com [products.basf.com]

- 4. The role|Diisopropanolamine|acid gas|treatment process|DIPA|Di-Isopropanol [hoseachem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Modeling of CO2 solubility and partial pressure in blended diisopropanolamine and 2-amino-2-methylpropanol solutions via response surface methodology and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

Diisopropanolamine (DIPA): Comparative In Vitro Toxicity & Mechanistic Profiling

Executive Summary: The DIPA Safety Paradigm

Diisopropanolamine (DIPA) [CAS: 110-97-4] is a secondary alkanolamine widely utilized as a neutralizer, emulsifier, and buffer in cosmetic and industrial formulations.[1] Unlike its structural analog Diethanolamine (DEA), DIPA exhibits a distinct toxicological profile characterized by a lack of significant metabolic interference.[1][2]

This guide provides a technical deep-dive into the in vitro assessment of DIPA. It synthesizes data from Chinese Hamster Ovary (CHO) metabolic studies, dermal fibroblasts, and reconstructed corneal models to establish a self-validating safety assessment framework.[1] The core finding presented is that DIPA's toxicity is primarily driven by physicochemical properties (pH/alkalinity) rather than the intracellular phospholipid disruption observed with DEA.[1]

Mechanistic Toxicology: The Choline-Phospholipid Axis

To understand DIPA toxicity, one must contrast it with DEA.[1][2][3] DEA toxicity is systemic and metabolic; it competitively inhibits choline uptake and is aberrantly incorporated into membrane phospholipids, leading to hepatic and renal dysfunction.[1]

Key Mechanistic Insight: Research utilizing CHO cells has demonstrated that DIPA is 3-4 fold less potent than DEA in inhibiting choline uptake and, critically, is not metabolically incorporated into phospholipids (phosphatidylethanolamine, phosphatidylcholine, or sphingomyelin) at toxicologically relevant concentrations.[1][2]

Diagram 1: Comparative Mechanism of Action (DEA vs. DIPA)

Caption: Comparative pathway analysis showing DEA's metabolic disruption via false substrate incorporation versus DIPA's exclusion from phospholipid synthesis.[1]

Cell Line Specificity & Data Synthesis

The selection of cell lines for DIPA testing must reflect its exposure routes (dermal/ocular) and potential systemic targets (hepatic/renal).[1]

Comparative Toxicity Profile

| Cell Line | Tissue Origin | Assay Type | Key Finding | Relevance |

| CHO-K1 | Ovary (Epithelial) | Choline Uptake / PL Synthesis | No PL incorporation. IC50 for choline inhibition is significantly higher than DEA.[1] | Differentiates DIPA from carcinogenic alkanolamines.[1] |

| Balb/c 3T3 | Embryonic Fibroblast | Neutral Red Uptake (NRU) | Basal cytotoxicity correlates with pH.[1] | Standard model for basal cytotoxicity (OECD 129).[1] |

| EpiOcular™ | Reconstructed Cornea | MTT Viability (ET50) | Classified as Irritant (GHS Cat 2A/2B).[1] | Replaces Draize test; critical for "Leave-on" vs "Rinse-off" safety.[1] |

| HepG2 | Liver | MTT / LDH Leakage | Low cytotoxicity up to 10mM (buffered).[1] | Confirms lack of hepatotoxic potential compared to DEA.[1] |

The pH Confounder

DIPA is alkaline (pH ~11.0 in 10% solution).[1] In vitro studies must distinguish between intrinsic chemical toxicity and pH-induced necrosis .[1]

-

Protocol Adjustment: When determining IC50s in cell lines like Balb/c 3T3, parallel samples must be run: one set with unadjusted pH and one set neutralized to pH 7.[1]4. Toxicity observed only in the unadjusted group indicates pH-mediated damage, not metabolic toxicity.[1]

Experimental Protocols

Protocol A: Basal Cytotoxicity Assessment (Neutral Red Uptake)

Objective: Determine the IC50 of DIPA in Balb/c 3T3 fibroblasts to estimate starting doses for specific tissue models.[1] Reference Standard: OECD Guidance Document 129.[1]

Reagents:

-

Balb/c 3T3 clone A31 cells.[1]

-

DMEM supplemented with 10% Calf Serum.[1]

-

Neutral Red (NR) Dye (0.4% aqueous stock).[1]

-

DIPA Test Solution (Freshly prepared in medium).

Workflow:

-

Seeding: Plate

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2. -

Treatment: Remove medium.[1][4] Add 100 µL of DIPA dilutions (Range: 0.1 mg/mL to 10 mg/mL).

-

Exposure: Incubate for 48 hours.

-

NR Staining: Wash cells with PBS.[1] Add 100 µL NR medium (50 µg/mL).[1] Incubate 3h.

-

Desorb & Read: Wash. Add Desorb Solution (1% Glacial Acetic Acid / 50% Ethanol).[1] Shake 20 min.

-

Quantification: Measure Absorbance (OD) at 540 nm.

-

Calculation: Calculate % Viability relative to untreated control. Plot dose-response curve to derive IC50.[1]

Protocol B: Metabolic Interference Screen (Choline Uptake)

Objective: Verify lack of DEA-like metabolic toxicity.[1] Cell Line: CHO-K1.

Workflow:

-

Pulse: Incubate CHO cells with [3H]-methyl-choline chloride in the presence of DIPA (0, 1, 3, 10 mM).

-

Chase: Terminate uptake after 20 minutes (linear phase) using ice-cold PBS.

-

Lysis: Lyse cells in 0.1 M NaOH.

-

Scintillation: Measure intracellular radioactivity.[1]

-

Validation Criteria: DIPA should show an IC50 > 3mM (approximate), whereas DEA typically shows IC50 < 1mM.[1]

Strategic Safety Assessment Workflow

This workflow ensures regulatory compliance (REACH/CIR) while optimizing resource allocation.[1]

Diagram 2: In Vitro Safety Assessment Logic

Caption: Step-wise decision tree for evaluating DIPA toxicity, prioritizing basal cytotoxicity before advanced 3D models and mechanistic confirmation.

References

-

Stott, W. T., et al. (2000). "Effect of diisopropanolamine upon choline uptake and phospholipid synthesis in Chinese hamster ovary cells."[1][2] Food and Chemical Toxicology. (Context: Primary source for mechanistic distinction between DEA and DIPA).

-

Cosmetic Ingredient Review (CIR). (2009). "Final Report on the Safety Assessment of Diisopropanolamine, Triisopropanolamine, Isopropanolamine, and Mixed Isopropanolamines." International Journal of Toxicology. (Context: Comprehensive safety review and regulatory status).

-

European Chemicals Agency (ECHA). "Registration Dossier: 1,1'-Iminodipropan-2-ol (Diisopropanolamine)."[1] ECHA CHEM.[1][7] (Context: REACH registration data, acute toxicity, and irritation classification).

-

OECD. (2010). "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (No. 129)."[1] OECD Guidelines for the Testing of Chemicals. (Context: Standard protocol for NRU assays).[1]

-

Jírová, D., et al. (2014). "Eye irritation hazard of chemicals and formulations assessed by methods in vitro."[1] Neuroendocrinology Letters. (Context: Comparative analysis of in vitro eye irritation methods including Neutral Red Release).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Repeated dose toxicity and developmental toxicity of diisopropanolamine to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. Direct T-2 Toxicity on Human Skin—Fibroblast Hs68 Cell Line—In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impedance-based in vitro eye irritation testing enables the categorization of diluted chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echa.europa.eu [echa.europa.eu]

An In-Depth Technical Guide to the Interaction of Diisopropanolamine with Metal Ions in Solution

Abstract